Product packaging for 1-Hydroxy-3-(2-methoxyphenyl)urea(Cat. No.:CAS No. 28788-16-1)

1-Hydroxy-3-(2-methoxyphenyl)urea

Cat. No.: B11961149
CAS No.: 28788-16-1
M. Wt: 182.18 g/mol
InChI Key: COMLPHNLUWETPU-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(2-methoxyphenyl)urea is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly within the context of urea-based small molecules. The urea scaffold is a privileged structure in drug discovery due to its exceptional ability to form multiple hydrogen bonds with biological targets, which often translates to high binding affinity and selectivity . While the specific biological data for this compound is under investigation, its structure places it within a well-researched class of compounds. Urea derivatives are extensively explored as key pharmacophores in the development of protein kinase inhibitors . For instance, related N-benzoyl-N'-phenylurea structures have been identified as inhibitors of targets like glycogen phosphorylase and other kinases, which are relevant in metabolic and proliferative diseases . Furthermore, contemporary research on analogous paeonol-derived urea compounds has demonstrated potent anti-inflammatory activities by inhibiting specific signaling pathways such as TOPK-p38/JNK, highlighting the potential of such structures in developing new therapeutic strategies for inflammation . This reagent is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or core structure for designing novel bioactive molecules, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in cellular and biochemical assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B11961149 1-Hydroxy-3-(2-methoxyphenyl)urea CAS No. 28788-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28788-16-1

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-hydroxy-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C8H10N2O3/c1-13-7-5-3-2-4-6(7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11)

InChI Key

COMLPHNLUWETPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-Hydroxy-3-(2-methoxyphenyl)urea

The construction of the this compound core relies on key chemical transformations that unite a hydroxylamine (B1172632) or a related precursor with an isocyanate or a synthetic equivalent.

Isocyanate-Amine Coupling Reactions

A primary and widely utilized method for the synthesis of ureas is the coupling reaction between an isocyanate and an amine. In the context of 1-hydroxy-3-arylureas, this involves the reaction of an aryl isocyanate with hydroxylamine or a protected form thereof. For instance, the synthesis of various aryl urea (B33335) derivatives has been accomplished by coupling an appropriate amine with an aryl isocyanate. asianpubs.org This reaction is often carried out under mild conditions and can proceed to completion at room temperature. nih.gov

The isocyanate component, such as 2-methoxyphenyl isocyanate, serves as the electrophilic partner. The nucleophilic partner is hydroxylamine, which provides the N-hydroxyurea functionality. The general reaction is as follows:

Ar-N=C=O + H2N-OH → Ar-NH-C(=O)-NH-OH

A variety of methods can be employed to generate the isocyanate if it is not commercially available. A common laboratory-scale preparation involves the treatment of an amine with triphosgene (B27547) in the presence of a base. asianpubs.org The formation of the isocyanate can be monitored by infrared (IR) spectroscopy, looking for the characteristic strong absorption band around 2250–2275 cm⁻¹. asianpubs.org

A copper-catalyzed C(sp³)–H isocyanation has also been developed, which allows for the synthesis of benzylic ureas. nih.gov This method involves the in-situ generation of a benzylic isocyanate from a benzylic C-H bond, which can then be coupled with an amine without purification of the intermediate isocyanate. nih.gov

Hydroxylamine-Containing Precursors

An alternative to the direct use of hydroxylamine involves the use of protected hydroxylamine derivatives. This approach can offer advantages in terms of stability and handling. For example, O-benzylhydroxylamine can be used as a nucleophile in reactions with isocyanates or other carbamoylating agents. The resulting O-benzyl protected N-hydroxyurea can then be deprotected, typically by catalytic hydrogenation, to yield the final N-hydroxyurea. researchgate.net

Recent advancements in photoredox catalysis have also highlighted hydroxylamine derivatives as precursors to nitrogen-centered radicals. nih.gov This opens up new avenues for the synthesis of complex nitrogen-containing molecules, although its direct application to the synthesis of 1-hydroxy-3-arylureas is an area for further exploration. nih.gov

Synthesis of Analogues and Derivatives Bearing the 1-Hydroxy-3-arylurea Core

The 1-hydroxy-3-arylurea scaffold is a versatile platform for the development of new chemical entities. Several synthetic strategies allow for the introduction of diverse substituents on the aryl ring and the urea nitrogen atoms.

Modular Approaches for Structural Variation

The synthesis of analogues is often achieved through a modular approach, where different substituted anilines and isocyanates are combined to create a library of compounds. This allows for systematic exploration of the structure-activity relationship. For example, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were synthesized by reacting substituted anilines with phenyl chloroformate to form carbamates, which were then further elaborated. nih.gov This step-wise approach provides a high degree of control over the final structure.

Another modular strategy involves the preparation of a key intermediate that can be diversified in a subsequent step. For instance, a C(sp³)–H isocyanation protocol enables the creation of diverse benzylic ureas by coupling the in situ generated isocyanate with a wide range of primary and secondary amines. nih.gov This high-throughput approach is particularly valuable in drug discovery for rapidly generating a large number of analogues. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govtubitak.gov.tr While not directly reported for the synthesis of this compound itself, MCRs have been extensively used to generate urea derivatives and other heterocyclic systems. nih.gov For example, the Bucherer–Bergs reaction, a classic MCR, produces hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate, where an isocyanate is a key intermediate. nih.govnih.gov

The development of novel MCRs that can incorporate a hydroxylamine component would be a significant advancement in the synthesis of 1-hydroxy-3-arylureas. For instance, a three-component reaction involving an aldehyde, an amine, and a cyanide is the basis of the Strecker synthesis of α-amino acids. nih.gov Adapting such a reaction to include a hydroxylamine derivative could potentially lead to a direct synthesis of the target scaffold.

Derivatization of Pre-formed Urea Scaffolds

Existing urea scaffolds can be chemically modified to introduce additional functional groups or to alter the substitution pattern. This approach is useful for fine-tuning the properties of a lead compound. For instance, derivatization can occur on the aryl ring through standard aromatic substitution reactions, or on the urea nitrogen atoms if they bear suitable functional handles.

While direct derivatization of the 1-hydroxyurea moiety can be challenging due to its reactivity, the aryl portion of the molecule provides a handle for modification. For example, if the aryl ring contains a suitable leaving group, it can be subjected to cross-coupling reactions to introduce new substituents.

Oxidative and Reductive Transformations of Related Urea Compounds

The chemical reactivity of the N-hydroxyurea functional group allows for a range of oxidative and reductive transformations, which are crucial for understanding the compound's mechanism of action and for the synthesis of its derivatives.

N-hydroxyureas can undergo oxidation to form nitroxide radicals. For instance, N-hydroxyurea derivatives are oxidized by the enzyme lipoxygenase to their corresponding nitroxides nih.gov. This process is of significant interest in the study of enzyme inhibition, where the N-hydroxyurea moiety can reduce the catalytically active ferric (Fe³⁺) form of lipoxygenase to its ferrous (Fe²⁺) state nih.gov. This reductive activity is a key aspect of the inhibitory mechanism of these compounds. In biological systems, hydroxyurea (B1673989) can also be oxidized by heme groups, such as those in hemoglobin, to generate nitric oxide (NO) nih.gov.

The transformation of hydroxyurea in the presence of hemoglobin is a thermodynamically favorable process that facilitates the formation of the nitroxide radical, which can then lead to the production of nitric oxide scispace.com. The energy difference between hydroxyurea and its nitroxide radical is a critical factor in this transformation, with computational studies indicating that modifications to the hydroxyurea structure can significantly alter this energy difference scispace.com.

A summary of representative oxidative transformations of N-hydroxyurea derivatives is presented in Table 1.

Table 1: Oxidative Transformations of N-Hydroxyurea Derivatives

Starting Material Oxidizing Agent/System Product Reference
N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea Lipoxygenase Corresponding nitroxide nih.gov
N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea (Zileuton) Lipoxygenase Corresponding nitroxide nih.gov

Regioselective and Stereoselective Synthetic Considerations

The synthesis of asymmetrically substituted ureas such as this compound requires careful control of regioselectivity to ensure the correct placement of the substituent groups on the urea backbone. Furthermore, if chiral centers are present in the molecule or if the desired product is a specific stereoisomer, stereoselective synthetic methods are necessary.

Regioselectivity: The synthesis of 1,3-disubstituted ureas is often achieved by the reaction of an isocyanate with an amine nih.govresearchgate.net. For this compound, this would typically involve the reaction of 2-methoxyphenyl isocyanate with hydroxylamine. The regioselectivity is generally high in these reactions, as the nucleophilic attack occurs at the electrophilic carbonyl carbon of the isocyanate.

Stereoselectivity: When the synthesis involves chiral starting materials or catalysts, the stereochemical outcome of the reaction becomes a critical consideration. For example, the synthesis of α-glycosyl ureas has been achieved with high α-stereoselectivity through a nickel-catalyzed nih.govnih.gov-rearrangement of glycosyl trichloroacetimidates nih.gov. This method allows for the direct conversion of the resulting α-glycosyl trichloroacetamides into α-glycosyl ureas while maintaining the stereochemical integrity at the urea linkage nih.gov.

The development of chiral urea catalysts has also been a significant area of research, enabling asymmetric induction in various chemical transformations researchgate.netacs.orgcapes.gov.br. These catalysts, often derived from chiral amines or amino alcohols, can accelerate reactions and control the stereochemistry of the products researchgate.net. While not specifically applied to the synthesis of this compound in the reviewed literature, these methodologies represent the state-of-the-art in stereoselective urea synthesis.

Key strategies for achieving stereoselectivity in urea synthesis are summarized in Table 2.

Table 2: Strategies for Stereoselective Urea Synthesis

Method Key Features Example Application Reference
Chiral Pool Synthesis Utilizes enantiopure starting materials like amino acids or sugars. Synthesis of chiral molecules where at least one stereocenter is derived from the starting material. ethz.ch
Chiral Auxiliaries A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. Introduction of new stereocenters with a defined relative configuration. ethz.ch
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. Enantioselective Michael addition of malonates to nitroolefins catalyzed by bifunctional organocatalysts. capes.gov.br

High-Throughput Experimentation in Synthetic Optimization

High-throughput experimentation (HTE) has emerged as a powerful tool for the rapid optimization of reaction conditions, including those for the synthesis of ureas researchgate.net. HTE allows for the parallel execution of a large number of experiments, enabling the efficient screening of various catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for a given transformation.

In the context of urea synthesis, HTE has been employed to optimize a C(sp³)–H isocyanation/amine coupling sequence for the high-throughput synthesis of benzylic ureas researchgate.net. This approach involves the use of 96-well plates to screen a variety of amines and C–H substrates, with the reaction outcomes analyzed by UPLC to determine the yield of the desired urea product researchgate.net. This methodology allows for the rapid identification of successful substrate combinations and reaction conditions, significantly accelerating the discovery and optimization process.

The data generated from HTE can be used to build predictive models and to identify the limitations of a particular synthetic method researchgate.net. This information-rich approach to chemical synthesis is particularly valuable in medicinal chemistry, where the rapid synthesis of diverse libraries of compounds is often required.

An example of a high-throughput approach to urea synthesis is outlined in Table 3.

Table 3: High-Throughput Synthesis of Benzylic Ureas

Step Description Scale Analysis Method Reference
C–H Isocyanation Reaction of a C–H substrate with an isocyanate source. 1.3 mmol NMR spectroscopy researchgate.net
Urea Formation Coupling of the in situ generated isocyanate with an amine. 0.01 mmol UPLC researchgate.net

Reaction Mechanisms and Pathways

Detailed Mechanistic Investigations of Urea (B33335) Formation

The formation of the urea linkage in 1-Hydroxy-3-(2-methoxyphenyl)urea from its precursors is a direct and typically rapid process. The fundamental mechanism is a nucleophilic addition to the carbonyl carbon of the isocyanate. The nitrogen atom of hydroxylamine (B1172632), possessing a lone pair of electrons, acts as the nucleophile, attacking the electron-deficient carbon atom of the C=N=O group in 2-methoxyphenyl isocyanate. This attack leads to the formation of a transient, zwitterionic intermediate, which quickly stabilizes through an intramolecular proton transfer from the nitrogen to the oxygen atom, yielding the final stable N-hydroxyurea product. This reaction is generally exothermic and proceeds readily under standard laboratory conditions, often requiring no external catalysts. commonorganicchemistry.com

Iminium Ion Formation and Reactivity in Urea Synthesis

In the direct synthesis of this compound from 2-methoxyphenyl isocyanate and hydroxylamine, the reaction does not proceed through a distinct iminium ion intermediate. The classical formation of an iminium ion involves the condensation of a secondary amine with an aldehyde or ketone. nih.gov

However, iminium ions are pivotal intermediates in alternative and more complex syntheses of urea-containing compounds, particularly in multicomponent reactions (MCRs). acs.orgnih.gov In such pathways, an imine or iminium ion is first formed in situ from an aldehyde and an amine; this electrophilic species then reacts with an isocyanide and another component in a cascade sequence to build the final, often heterocyclic, structure. nih.govacs.org For example, the Ugi four-component reaction (U-4CR) involves the reaction of an iminium ion with an isocyanide and a carboxylate to form an α-acylamino amide. nih.gov While these MCRs represent powerful tools in synthetic chemistry for generating molecular diversity, the specific and most direct synthesis of this compound relies on the simpler nucleophilic addition to an isocyanate.

Nucleophilic Substitution and Hydrolysis Mechanisms of Urea Linkages

While the formation of the urea bond is a nucleophilic addition, its cleavage via hydrolysis occurs through a nucleophilic acyl substitution mechanism. libretexts.org The urea carbonyl group, though less reactive than that of an ester or acid chloride, can be attacked by a nucleophile like water or a hydroxide (B78521) ion.

The process involves the following steps:

Nucleophilic Attack: A water molecule or hydroxide ion attacks the electrophilic carbonyl carbon of the urea.

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Departure: The intermediate is unstable and collapses. The C-N bond cleaves, and either a hydroxylamine derivative or a 2-methoxyaniline derivative is expelled as the leaving group. This step is often facilitated by protonation of the leaving group, making it more stable upon departure.

This hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by a weak nucleophile like water. Under basic conditions, the more potent nucleophile, hydroxide (OH⁻), directly attacks the carbonyl carbon.

Analysis of Competitive Reaction Channels and Product Distribution

The synthesis of this compound is subject to several competitive side reactions, primarily stemming from the high reactivity of the 2-methoxyphenyl isocyanate starting material. The distribution of the final products is highly dependent on the reaction conditions.

Competitive Reaction Reactants Byproduct Formed Mechanism/Notes
Biuret Formation This compound + 2-methoxyphenyl isocyanateBiuret DerivativeThe N-H proton of the newly formed urea can act as a nucleophile, attacking a second molecule of isocyanate.
Symmetric Urea Formation 2-methoxyphenyl isocyanate + WaterN,N'-bis(2-methoxyphenyl)ureaIsocyanate reacts with trace water to form an unstable carbamic acid, which decarboxylates to 2-methoxyaniline. This aniline (B41778) then rapidly reacts with another isocyanate molecule. researchgate.net
Isocyanate Dimerization 2 x 2-methoxyphenyl isocyanateUretidinedione (Urea Dimer)A [2+2] cycloaddition reaction, often promoted by certain catalysts or heat, leading to a four-membered ring. researchgate.net
Isocyanate Trimerization 3 x 2-methoxyphenyl isocyanateIsocyanurate (Urea Trimer)A cyclotrimerization reaction that forms a stable six-membered ring, particularly favored at higher temperatures or with specific catalysts. researchgate.net

This table outlines the primary competitive reactions that can occur during the synthesis of this compound, leading to a mixture of products if not carefully controlled.

Control over product distribution can be achieved by maintaining a low reaction temperature, using a high-purity anhydrous solvent, and controlling the stoichiometry and rate of addition of the reactants. For instance, adding the isocyanate slowly to a solution of hydroxylamine can minimize the formation of isocyanate-derived side products.

Role of Catalysis in Reaction Efficiency and Selectivity

While the reaction of an isocyanate with hydroxylamine is typically efficient without a catalyst, catalysis can play a significant role in enhancing reaction rates and improving selectivity, especially in industrial settings or in more complex syntheses. commonorganicchemistry.com Furthermore, the development of modern, safer isocyanate-free routes to ureas is almost entirely dependent on effective catalysis. uva.nl

Catalyst Type Example(s) Function in Urea Synthesis Reference(s)
Base Catalysts Tertiary Amines (e.g., Triethylamine), Alkoxides (e.g., KOMe)Activate the N-H bond of the nucleophile (hydroxylamine), increasing its nucleophilicity. Can also promote isocyanate trimerization. acs.org, researchgate.net
Lewis Acid Catalysts Organotin compounds (e.g., DBTDL)Coordinate to the carbonyl oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon. researchgate.net
Transition Metal Catalysts (Isocyanate-Free Routes) Copper (Cu), Ruthenium (Ru)Enable urea formation from alternative precursors. For example, Cu-catalysis for reactions of isocyanides with hydroxylamine derivatives, or Ru-catalysis for carbene insertion into urea N-H bonds. nih.govnih.govnih.govmdpi.com
Organocatalysts (Isocyanate-Free Routes) TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)Catalyze the formation of ureas from carbamate (B1207046) esters and amines. acs.orgresearchgate.net

This table summarizes various types of catalysts used in the synthesis of ureas, including both traditional isocyanate-based routes and modern isocyanate-free alternatives relevant to the formation of hydroxyurea (B1673989) derivatives.

In recent years, significant research has focused on isocyanate-free synthetic pathways to enhance safety and sustainability. uva.nlnih.govacs.org These methods often rely on the catalytic carbonylation of amines or the reaction of amines with carbamate precursors. For instance, copper-catalyzed methods have been developed for synthesizing ureas from isocyanides and hydroxylamine derivatives, which represents a direct, albeit different, catalytic route to N-hydroxyurea structures. nih.govnih.govmdpi.com Such catalytic systems are crucial for overcoming the higher activation barriers associated with these less reactive starting materials.

Spectroscopic and Crystallographic Characterization for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 1-Hydroxy-3-(2-methoxyphenyl)urea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 2-methoxyphenyl ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 6.8-7.5 ppm) due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield (around δ 3.8-4.0 ppm). The protons of the urea (B33335) moiety (-NH-C(O)-NH-OH) would exhibit exchangeable signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. The hydroxyl proton (-OH) would also be an exchangeable singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the urea group is expected to be the most downfield signal (δ > 155 ppm). The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the urea nitrogen showing distinct chemical shifts. The methoxy carbon would appear around δ 55-60 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Urea)~158
C1 (C-N of phenyl)~148
C2 (C-O of phenyl)~150
C3-C6 (Aromatic)110-130
-OCH₃~56

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. youtube.com For instance, it would show correlations between the adjacent aromatic protons on the methoxyphenyl ring, helping to delineate their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It would be crucial for assigning the carbon signals of the methoxy group and the protonated carbons of the aromatic ring. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of the compound is 182.18 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include:

Loss of the hydroxyl group (-OH).

Cleavage of the urea bond.

Loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃).

Fragmentation of the phenyl ring.

A plausible fragmentation might involve the cleavage of the N-C bond of the urea, leading to fragments corresponding to the hydroxyurea (B1673989) moiety and the 2-methoxyaniline radical cation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include:

O-H stretching from the hydroxyl group (broad band around 3200-3400 cm⁻¹).

N-H stretching from the urea moiety (two bands in the region of 3300-3500 cm⁻¹).

C=O stretching of the urea carbonyl group (a strong band around 1640-1680 cm⁻¹).

C-N stretching of the urea and the aryl amine (in the 1200-1400 cm⁻¹ region).

C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹).

Aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=O bond may also be observed. whiterose.ac.uk

Characteristic Vibrational Frequencies

Functional GroupExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3400 (broad)Weak or not observed
N-H Stretch3300-35003300-3500
C=O Stretch (Urea)1640-1680 (strong)1640-1680
Aromatic C=C Stretch1450-16001450-1600 (strong)
C-O Stretch (Aryl Ether)1230-1270 (asymmetric), 1020-1075 (symmetric)Present

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring and the urea chromophore. The presence of the methoxy and hydroxyl substituents on the phenyl ring will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would expect to see absorption maxima in the range of 200-300 nm. msu.edunist.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov This technique would also reveal the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and urea groups, which dictate the crystal packing. Based on the structure of a related compound, 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, it is anticipated that extensive hydrogen bonding networks would be a key feature of the crystal structure. nih.gov

Data Collection, Structure Solution, and Refinement Procedures

The initial step in the crystallographic analysis involves the growth of single crystals suitable for X-ray diffraction. Data would be collected using a diffractometer equipped with a monochromatic X-ray source, typically Mo Kα or Cu Kα radiation. The collected diffraction data would then be processed to determine the unit cell parameters and space group.

The crystal structure would be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This process refines the atomic positions, displacement parameters, and other structural details to achieve the best fit between the observed and calculated structure factors. For a comprehensive analysis, crystallographic information files (CIF) would be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).

A hypothetical data table for such an analysis is presented below, based on typical values for related organic compounds.

Crystal Data and Structure Refinement
Empirical Formula C₈H₁₀N₂O₃
Formula Weight 182.18
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 11.1 Å
β = 95.0°
Volume 952.1 ų
Z 4
Calculated Density 1.270 Mg/m³
Absorption Coefficient 0.095 mm⁻¹
F(000) 384
Theta range for data collection 2.50 to 28.00°
Reflections collected 5000
Independent reflections 2200 [R(int) = 0.040]
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.120
R indices (all data) R1 = 0.060, wR2 = 0.135
Goodness-of-fit on F² 1.05

Note: This table is hypothetical and serves as an illustrative example of the data that would be generated from a single-crystal X-ray diffraction experiment.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of the hydroxyurea group (-NH-CO-NH-OH) in this compound provides multiple sites for hydrogen bonding, which are expected to dominate the crystal packing. Both intramolecular and intermolecular hydrogen bonds are anticipated.

An intramolecular hydrogen bond might form between the hydroxyl proton and the carbonyl oxygen, creating a stable five- or six-membered ring. Intermolecularly, the N-H and O-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the oxygen of the methoxy group can act as acceptors. These interactions would likely lead to the formation of one-, two-, or three-dimensional networks in the crystal lattice. The analysis of these networks is crucial for understanding the stability and physical properties of the crystalline solid.

A hypothetical table of hydrogen bond geometries is provided below.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1-H1···O10.862.102.95170
O2-H2···O10.822.052.86175
N2-H3···O30.862.153.00168

Note: This table is hypothetical and illustrates the types of hydrogen bonds that could be present.

Conformational Analysis and Dihedral Angle Determination

The conformation of the this compound molecule is determined by the rotational freedom around several single bonds. Key dihedral angles would include the angle between the plane of the phenyl ring and the plane of the urea group. This angle is influenced by steric hindrance from the ortho-methoxy group and any intramolecular hydrogen bonding.

The planarity of the urea group and the phenyl ring would be assessed by calculating the root-mean-square deviation of the constituent atoms from their respective least-squares planes. The conformation of the methoxy group relative to the phenyl ring would also be a point of interest.

Torsion Angles of Interest Angle (°) Hypothetical
C(aryl)-N-C(carbonyl)-N175.0
N-C(carbonyl)-N-O5.0
C(aryl)-C(aryl)-O-C(methyl)178.0

Note: This table is hypothetical and presents potential dihedral angles for conformational analysis.

Resolution of Polymorphism and Structural Ambiguities

Urea derivatives are known to exhibit polymorphism, where the same compound crystallizes in different solid-state forms with distinct physical properties. Different crystallization conditions, such as solvent and temperature, could lead to the formation of different polymorphs of this compound.

Each polymorph would have a unique crystal structure, characterized by different unit cell parameters, space groups, and hydrogen bonding networks. The identification and characterization of potential polymorphs are critical in pharmaceutical and materials science. Should multiple crystalline forms be discovered, a comparative analysis of their structures would be necessary to understand the factors driving their formation and their relative stabilities. To date, no studies on the polymorphism of this compound have been reported.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for examining the intricacies of molecular systems. These methods allow for a detailed analysis of the geometric and electronic properties of 1-Hydroxy-3-(2-methoxyphenyl)urea, offering a predictive lens into its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G, are utilized to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. nih.govmdpi.com This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry is a critical starting point for all other computational analyses, as it represents the most probable conformation of the molecule in its ground state. nih.gov

The accuracy of these theoretical models can be validated by comparing the calculated parameters with experimental data obtained from techniques like X-ray crystallography. A small root mean square deviation (RMSD) between the theoretical and experimental structures indicates the suitability of the chosen computational method.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov For derivatives of this compound, the distribution and energies of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attacks, providing insights into their reaction mechanisms. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, which arises from hyperconjugative interactions. nih.govnih.gov These interactions involve the donation of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. chemrxiv.org In the context of this compound, NBO analysis can elucidate the stabilizing effects of these intramolecular charge transfers.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Higher E(2) values indicate a stronger interaction and greater stabilization of the molecule. This analysis can reveal the nature of bonding and the origin of conformational preferences within the molecule. nih.govchemrxiv.org

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Quantum chemical calculations can provide several global reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier orbitals and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO and LUMO energies. idosi.orgarxiv.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud of a molecule can be polarized. mdpi.comarxiv.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as the negative of the average of the ionization potential and electron affinity. idosi.orgarxiv.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. mdpi.comarxiv.org

These descriptors provide a quantitative scale for the reactivity of this compound and its derivatives, allowing for comparisons with other molecules and predictions of their chemical behavior. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the interactions of this compound with biological targets.

Molecular Docking for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when it binds to a target molecule, typically a protein receptor. mdpi.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. mdpi.com

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most stable and likely binding mode. mdpi.com These studies can identify key interactions, such as hydrogen bonds and van der Waals forces, that are crucial for the ligand's biological activity. For example, the carbonyl group in a related chalcone (B49325) was shown to be significant for its antibacterial activity through the formation of multiple hydrogen bonds with the target protein. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique would be invaluable for understanding the dynamic behavior of this compound in various environments, particularly in solution.

By simulating the interactions of the compound with solvent molecules (e.g., water), MD can reveal crucial information about its hydration shell and how it influences conformational stability. For instance, studies on the related compound N-hydroxyurea have utilized Ab Initio Molecular Dynamics (AIMD) to investigate the hydration of its different conformers (E and Z). mdpi.com Such simulations provide a detailed picture of the hydrogen bonding networks between the molecule and surrounding water, which are critical for its solubility and stability. mdpi.com For this compound, MD simulations could elucidate the preferred conformations of the methoxyphenyl group relative to the hydroxyurea (B1673989) moiety and assess the stability of potential intramolecular hydrogen bonds.

These simulations are governed by force fields, which are sets of parameters that define the potential energy of the system. The Automated Topology Builder (ATB) is one resource that can facilitate the development of these parameters for novel molecules like this compound, enabling their study in biomolecular simulations. uq.edu.au

Prediction of Steric and Lipophilic Properties

Steric and lipophilic properties are fundamental to a molecule's behavior, influencing its reactivity, how it interacts with biological systems, and its solubility.

Lipophilic Properties: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a nonpolar solvent versus a polar one. This property is crucial for predicting a molecule's ability to cross biological membranes. While experimental determination is standard, computational models can provide reliable predictions. For the related compound 1-cyclohexyl-3-(2-methoxyphenyl)urea, the predicted XlogP value is 2.7, indicating moderate lipophilicity. uni.lu A similar predictive calculation for this compound would be essential for assessing its potential pharmacokinetic behavior.

Interactive Table: Predicted Properties of Related Urea (B33335) Compounds

Compound NameMolecular FormulaMonoisotopic Mass (Da)Predicted XlogP
1-cyclohexyl-3-(2-methoxyphenyl)ureaC14H20N2O2248.152482.7
1-(1-hydroxybutan-2-yl)-3-(4-methoxyphenyl)ureaC12H18N2O3238.131741.2

Note: Data is for structurally related compounds and serves to illustrate the types of properties predicted computationally. Data sourced from PubChemLite. uni.luuni.lu

Topological Analyses (e.g., Electron Localized Function, Localized Orbital Locator, Reduced Density Gradient)

Topological analyses of the electron density provide profound insights into the nature of chemical bonding and non-covalent interactions within a molecule. These methods go beyond simple structural models to map the behavior of electrons.

Electron Localized Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions of space where electrons are localized, either as bonding pairs or lone pairs. In a molecule like this compound, an ELF or LOL analysis would visually distinguish the covalent bonds (e.g., C-N, C=O, N-O) and the lone pairs on the oxygen and nitrogen atoms. These analyses are powerful for understanding the electronic structure in detail. For example, in studies of other complex organic molecules, LOL maps show hydrogen atoms in red, indicating high electron localization, while areas of dispersed electrons appear in blue. mdpi.com

Structure Activity Relationship Sar and Structural Optimization

Systematic Exploration of Substituent Effects on Biological Activity

The activity of 1-hydroxy-3-arylurea derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the core urea (B33335) and hydroxy moieties.

The substituents on the phenyl ring of hydroxyurea (B1673989) derivatives play a crucial role in determining their biological activity through electronic and steric effects.

Position of Substituents: The position of a substituent on the aromatic ring can dramatically alter a compound's activity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the biological activity was found to be highly dependent on the groups substituted at the C6 position. mdpi.com

Electronic Properties: The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, significantly impacts activity. Studies on various aromatic compounds have shown that electron-withdrawing groups can decrease the electron density of the aromatic ring, while electron-donating groups can increase it. researchgate.netlibretexts.org This alteration in electron distribution can affect how the molecule interacts with its biological target. For example, in a study of urea compounds as FGFR1 inhibitors, electron-withdrawing functionalities at the para-position of the "head" moiety were found to be important for activity. nih.gov

Steric Properties: The size and shape (steric properties) of substituents are also critical. Bulky substituents can hinder the optimal binding of a molecule to its target site. nih.gov Research on 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one analogues indicated that bulky groups on the aryl ring are generally not well-tolerated at the active site of the D-amino acid oxidase (DAAO) enzyme, highlighting the limited space within the substrate-binding site. nih.gov

Specific Substituent Effects:

Methoxy (B1213986) Group: The presence and position of a methoxy group can influence activity. In some naphthimidazole derivatives, a 4-methoxyphenyl (B3050149) substitution at the 2-position was favorable for anti-inflammatory activity. mdpi.com However, in other scaffolds, a methoxy group at different positions was found to be unfavorable. mdpi.com

Halogen Groups: Halogen substituents, such as chloro groups, have been shown to reduce activity in some series of compounds, like certain naphthimidazoles. mdpi.com

Alkyl Groups: The introduction of alkyl groups can have varied effects. In some instances, later-eluting proteins bound more strongly as the length of an aliphatic substituent increased in a multimodal anion exchange system. nih.gov

The following table summarizes the influence of various substituents on the aromatic ring of related compounds based on available research.

SubstituentPositionElectronic EffectSteric EffectImpact on ActivityReference
Methoxy4-position (naphthimidazole)Electron-donatingModerateFavorable mdpi.com
Methoxy5- and 6-positions (benzimidazole)Electron-donatingModerateUnfavorable mdpi.com
ChloroPhenyl moiety (naphthimidazole)Electron-withdrawingSmallReduced activity mdpi.com
HydroxyPhenyl moiety (naphthimidazole)Electron-donatingSmallReduced activity mdpi.com
Bulky GroupsAryl ring (benzo[d]imidazol-2(3H)-one)VariedLargeNot tolerated nih.gov
Electron-withdrawingpara-position (urea-based inhibitors)Electron-withdrawingVariedImportant for activity nih.gov

The urea linkage and the terminal hydroxy group are fundamental to the activity of hydroxyurea derivatives.

Urea Linkage: The urea moiety is crucial for the biological activity of many compounds, often by forming hydrogen bonds with target proteins. researchgate.net Its dual nature as a hydrogen bond donor and acceptor can also influence solubility and permeability. researchgate.net Modifications to the urea linker, such as increasing its length, can lead to changes in cytotoxicity. nih.gov Limiting the flexibility of the linker by incorporating it into a cyclic structure has also been shown to affect activity. nih.gov

Hydroxy Moiety: The hydroxyl group is considered essential for the DNA synthesis inhibitory activity of hydroxyurea. gpatindia.com Replacing the hydroxyl proton with a methyl group can render the compound inactive. gpatindia.com However, if the hydroxyl proton is substituted by a carbonyl group, the antimitotic property may persist. gpatindia.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Even minor changes in the spatial orientation of functional groups can lead to a complete loss of inhibitory potential, indicating very strict stereochemical and size requirements for binding to a biological target. researchgate.netresearchgate.net For instance, in a study of conformationally constrained isoserine analogues, different stereochemical variations and even slight enlargements of an alicyclic ring were found to abolish GAT3 inhibition. researchgate.netresearchgate.net

Rational Design Principles Based on SAR Data

The insights gained from SAR studies provide the foundation for the rational design of new and improved molecules. patsnap.com This process involves the systematic creation of therapeutics based on an understanding of their biological targets. patsnap.com Key principles include:

Targeted Modifications: Based on SAR data, specific parts of the molecule can be modified to enhance activity. For example, if SAR studies indicate that a particular substituent at a specific position is beneficial, new analogues can be synthesized with similar or improved groups at that position.

Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of a molecule with a different one while retaining the key functional groups responsible for biological activity. For instance, a phenylpropyl group could be replaced with a heterocycle like thiophene (B33073) to explore changes in bioactivity.

Computational Modeling: Computational tools such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are central to rational drug design. patsnap.com These methods allow scientists to predict how a drug candidate will interact with its biological target. patsnap.com

Comparative Analysis with Related Urea and Thiourea (B124793) Scaffolds

Urea and thiourea are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of bioactive compounds and approved drugs. chemicaljournal.innih.gov

Urea Scaffold: The urea moiety is a common feature in many pharmaceuticals, including sulfonylureas used in the treatment of type 2 diabetes. nih.gov The ability of the urea group to form hydrogen bonds is a key factor in its widespread use in drug design. researchgate.net

Thiourea Scaffold: Thiourea derivatives also exhibit a broad range of pharmacological properties. chemicaljournal.innih.gov In some cases, the replacement of the oxygen atom in a urea group with a sulfur atom to form a thiourea can lead to different biological activities. For example, in a study of N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl) derivatives, the thiourea compound showed moderate inhibitory activity while the corresponding urea was inactive. nih.gov

The following table provides a comparative overview of urea and thiourea scaffolds.

FeatureUrea ScaffoldThiourea ScaffoldReference
Core StructureR-NH-CO-NH-R'R-NH-CS-NH-R' chemicaljournal.innih.gov
Hydrogen BondingActs as both donor and acceptorActs as both donor and acceptor researchgate.net
Biological SignificancePresent in numerous approved drugs and bioactive compoundsFound in various bioactive compounds and some therapeutic agents chemicaljournal.innih.gov
Bioisosteric PotentialCan sometimes be replaced by thiourea to modulate activityCan be replaced by other bioisosteres to improve activity nih.gov

Enzyme Inhibition and Molecular Mechanisms in Vitro Characterization

Carbonic Anhydrase Inhibition

Further investigation into the primary scientific literature would be required to establish the inhibitory profile of this specific compound.

Unraveling the Molecular Choreography: How 1-Hydroxy-3-(2-methoxyphenyl)urea Analogues Inhibit Enzymes

The intricate dance between a potential drug molecule and its target enzyme is a cornerstone of pharmacological research. For analogues of the chemical compound this compound, this interaction is primarily governed by the principles of enzyme inhibition, a process that modulates or halts the catalytic activity of enzymes. This in vitro characterization delves into the molecular mechanisms that underpin the inhibitory action of this class of compounds, highlighting the key structural features that dictate their potency and selectivity.

At the heart of the inhibitory potential of this compound and its derivatives lies the N-hydroxyurea moiety (-NH-CO-NH-OH). This functional group is a well-established metal-binding group (MBG), particularly effective at coordinating with metal ions present in the active sites of metalloenzymes. Many crucial enzymes, including matrix metalloproteinases (MMPs), lipoxygenases, and urease, contain such metal ions, making them prime targets for inhibition by hydroxyurea-based compounds.

The general mechanism of inhibition often involves the hydroxyurea (B1673989) group acting as a chelating agent, binding to the catalytic metal ion, thereby preventing the natural substrate from accessing the active site. This interaction effectively blocks the enzyme's catalytic cycle. The nature of this binding can vary; for instance, with matrix metalloproteinases, the N-hydroxyurea group has been shown to bind to the catalytic zinc ion in a monodentate fashion.

Structure-Activity Relationships: A Tale of Substituents

While the N-hydroxyurea group provides the anchor for enzyme binding, the substituents on the aromatic ring play a critical role in modulating the inhibitory activity. The "this compound" scaffold features a methoxy (B1213986) group at the ortho position of the phenyl ring. The position and nature of such substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various N-hydroxyurea analogues have revealed several key principles:

Lipophilicity and Heterocyclic Scaffolds: For enzymes like 5-lipoxygenase, the potency of N-hydroxyurea inhibitors can be maintained or enhanced by incorporating heterocyclic templates and selected lipophilic substituents. These modifications can improve the compound's ability to fit into the enzyme's binding pocket and interact with hydrophobic residues.

Metabolic Stability: The structural features in proximity to the N-hydroxyurea group can influence the rate of metabolic processes like glucuronidation. By modifying these features, the duration of the inhibitory action can be extended.

Role of the Hydroxyl Group: The hydroxyl group of the hydroxyurea moiety is often essential for inhibitory activity. For instance, in the inhibition of ribonucleotide reductase, methylation of this hydroxyl proton renders the compound inactive.

Aromatic Ring Substituents: The type and position of substituents on the phenyl ring are determinants of inhibitory potency and selectivity. For example, in a series of 1,3-diarylurea derivatives targeting cyclooxygenase-2 (COX-2), the substituents on the N-3 phenyl ring were found to be crucial for both potency and selectivity.

Detailed Research Findings: A Glimpse into Inhibitory Potency

The following tables present a compilation of in vitro enzyme inhibition data for a selection of 1-Hydroxy-3-arylurea analogues and related compounds, illustrating the principles discussed above.

Table 1: Inhibition of Various Enzymes by Urea (B33335) and Hydroxyurea Derivatives

Compound/Analogue ClassEnzyme TargetIC50/Inhibition DataKey Observations
N-Hydroxyurea Derivatives5-LipoxygenaseIC50 values in the micromolar range (e.g., 0.33 to 30 µM for some derivatives).The N-hydroxyurea group is critical for activity. Potency is influenced by other structural features.
N-Hydroxyurea AnaloguesMatrix Metalloproteinases (MMPs)Acts as a zinc-binding inhibitor.The hydroxyurea moiety chelates the active site zinc ion.
Unsymmetrical 1,3-disubstituted ureasα-ChymotrypsinIC50 values vary with substitution (e.g., N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide, IC50 = 8.10 µM).The position of substituents on the phenyl ring influences inhibitory activity.
N-monoarylacetourea derivativesUreasePotent inhibition observed for some derivatives.Demonstrates the potential of urea-based scaffolds as urease inhibitors.
Hydroxyindole DerivativesTyrosinaseCompetitive inhibition with IC50 values in the micromolar range (e.g., 6-hydroxyindole, IC50 = 20 µM).Highlights the inhibitory potential of hydroxylated aromatic systems against tyrosinase.

Table 2: Structure-Activity Relationship Insights for Enzyme Inhibition

Enzyme FamilyKey Structural Feature for InhibitionImpact of Modifications
Metalloenzymes (e.g., MMPs, Lipoxygenase)N-Hydroxyurea moietyActs as a metal-binding group, essential for chelation of the catalytic metal ion.
Ribonucleotide ReductaseHydroxyl group of hydroxyureaEssential for activity; methylation leads to inactivation.
Cyclooxygenase (COX)Substituents on the aryl ringDetermine potency and selectivity for COX isozymes.
UreaseUrea scaffoldProvides the basic structure for interaction with the active site.

Molecular Mechanisms in Focus

The interaction between a 1-hydroxy-3-arylurea inhibitor and its target enzyme is a dynamic process. For metalloenzymes, the initial binding is often driven by the coordination of the hydroxyurea group to the metal ion. Subsequent interactions, such as hydrogen bonds and hydrophobic interactions between the inhibitor's aryl ring and the enzyme's amino acid residues, further stabilize the enzyme-inhibitor complex.

Advanced Research Applications and Lead Compound Identification

Development as Lead Compounds for Potential Biological Targets

The scaffold of 1-Hydroxy-3-(2-methoxyphenyl)urea has been identified as a promising starting point for the development of novel therapeutic agents. Researchers have explored its potential against a range of biological targets, including those involved in cancer, microbial infections, and inflammation.

Anticancer Research

Hydroxyurea (B1673989) itself is a well-established drug used in the treatment of certain cancers. nih.gov Building on this, derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group can influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to interact with biological targets. analis.com.my Studies have shown that some diaryl urea (B33335) derivatives, a class to which this compound belongs, exhibit significant antiproliferative effects. nih.gov For instance, certain amino acid derivatives of hydroxyurea have demonstrated potent antiproliferative effects on metastatic colon cancer cell lines. ontosight.ai While specific IC50 values for this compound are not widely reported in publicly available literature, the general class of hydroxyurea and urea derivatives has shown significant activity. For example, some N,N-diarylureas have been identified as effective anticancer drug candidates. nih.gov

Table 1: Cytotoxic Activity of Related Urea and Hydroxyurea Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/EC50)Reference(s)
Amino Acid Hydroxyurea DerivativesMetastatic Colon Cancer (SW620)BOU: 17.0 µM, MHCU: 67.1 µM ontosight.ai
Diaryl Urea DerivativesA549, HCT-116, PC-3Significant antiproliferative effects nih.gov
Benzothiazole Thiourea (B124793) DerivativesMCF-7, HeLa, HT-29, K-562IC50 values ranging from 0.39 µM to 200 µM analis.com.my
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea DerivativesA549, HCT-116, PC-3Significant antiproliferative effects nih.gov

Antimicrobial Research

The urea and hydroxyurea moieties are present in various compounds with demonstrated antimicrobial properties. researchgate.nettubitak.gov.tr Research into new urea derivatives has shown promising growth inhibition against several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.nettubitak.gov.tr For example, certain pyridazine (B1198779) derivatives carrying a urea moiety have exhibited significant inhibitory activity against S. aureus with MIC values as low as 2 to 4 μg/mL. tubitak.gov.tr While specific data for this compound is limited, related methoxyphenyl-containing urea and thiourea derivatives have been synthesized and evaluated for their antimicrobial potential. researchgate.nettubitak.gov.tr Some of these compounds have shown good inhibitory profiles against E. coli and C. albicans. tubitak.gov.tr

Table 2: Antimicrobial Activity of Related Urea and Thiourea Derivatives

Compound/Derivative ClassMicrobial Strain(s)Reported Activity (MIC)Reference(s)
Pyridazine Urea DerivativesStaphylococcus aureus2-4 μg/mL tubitak.gov.tr
Pyridazine Urea DerivativesEscherichia coli4-16 μg/mL tubitak.gov.tr
Pyridazine Urea DerivativesCandida albicans, C. parapsilosis8 μg/mL tubitak.gov.tr
1-(4-Methoxyphenyl)-3-(3-methyl-2-oxo-3H-benzoxazole-6-yl)ureaEscherichia coli64-128 μg/mL tubitak.gov.tr
2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneBacillus subtilis, Lactobacillus rhamnosus, Pseudomonas aeruginosa0.25 mg/mL jmchemsci.com

Anti-inflammatory Research

Hydroxyurea derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO). nih.govnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. The N-hydroxyurea moiety is a critical feature in these inhibitors. nih.govnih.govnih.gov Studies have shown that by incorporating structural features of known COX/5-LO inhibitors, new hybrid compounds based on the hydroxyurea scaffold can be developed with potent anti-inflammatory activity. nih.gov

Application in Agrochemical Research

The urea functional group is a cornerstone of many commercially successful agrochemicals, particularly herbicides. google.comekb.eg Phenylurea herbicides, for instance, are known to act by inhibiting photosynthesis in weeds. google.com The structural motif of this compound aligns with the general structure of these active compounds, suggesting its potential for development in this sector.

Research has shown that N-phenyl-N-methylurea derivatives possess pronounced herbicidal activity against a wide variety of weeds. nih.gov Furthermore, patents have described urea derivatives with a methoxyphenyl group, such as N-(3-chloro-4-methoxyphenyl)-N'-methoxy urea, as effective herbicides. google.com While direct studies on the herbicidal activity of this compound are not extensively documented, the existing literature on related compounds provides a strong rationale for its investigation. Additionally, some urea derivatives have been explored for their insecticidal properties. ontosight.aiacs.orgnih.govgoogle.com

Investigation as Chemical Probes for Biological Pathways

A chemical probe is a small molecule that can be used to study and manipulate biological systems. Due to its potential to interact with specific enzymes, this compound and its derivatives are being explored for this purpose. A significant finding is the potent inhibitory activity of m-methoxy-phenyl substituted hydroxyurea against urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in various pathological conditions and agricultural processes. nih.govmdpi.com The inhibition of urease by this class of compounds provides a tool to study the role of this enzyme in different biological pathways. nih.govnih.gov

Furthermore, hydroxyurea derivatives have been shown to inhibit other enzymes such as lipoxygenase and cyclooxygenase, which are key to understanding inflammatory and other physiological processes. nih.govnih.gov The mechanism of inhibition often involves the interaction of the hydroxyurea moiety with metal ions at the enzyme's active site. nih.gov The ability of these compounds to modulate the activity of specific enzymes makes them valuable probes for dissecting complex biological pathways. mdpi.com

Role as Key Intermediates in Complex Molecule Synthesis

Beyond its direct biological applications, this compound serves as a valuable building block in organic synthesis. The urea functionality can participate in various chemical transformations, making it a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. nih.govmdpi.com

Aryl ureas are known precursors for the synthesis of quinazolines and quinazolinones, which are heterocyclic scaffolds found in numerous biologically active compounds. clockss.org The synthesis often involves cyclization reactions where the urea moiety provides the necessary atoms to form the heterocyclic ring. Additionally, urea derivatives can be used in the synthesis of other heterocyclic systems like benzoxazines. nih.govacs.orgnih.gov The presence of the methoxyphenyl and hydroxyurea groups in this compound offers multiple reaction sites, allowing for the generation of diverse molecular architectures. For example, N-(2,2-dimethoxyethyl)-3-(4-methoxyphenyl)urea has been used in the highly regioselective synthesis of novel imidazolidin-2-ones. mdpi.com

Future Research Directions

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity

The development of new analogues of 1-Hydroxy-3-(2-methoxyphenyl)urea with improved selectivity is a critical future research direction. The core principle of this approach is to modify the chemical structure to enhance its interaction with specific biological targets while minimizing off-target effects.

One strategy involves the synthesis of a series of derivatives by altering the substituents on the phenyl ring. For instance, the position and nature of the methoxy (B1213986) group could be varied to explore its influence on activity. The synthesis of related N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides has demonstrated that modifications to the alkoxy chain can impact biological activity, suggesting a similar approach could be fruitful for this compound. nih.gov Furthermore, studies on other aryl urea (B33335) scaffolds have shown that the introduction of different functional groups can lead to compounds with dual biological activities, such as inhibiting both VEGFR-2 and PD-L1. nih.gov

Another approach is the creation of hybrid molecules that combine the pharmacophoric features of this compound with those of other known bioactive agents. This could lead to multi-target drugs with enhanced efficacy. The synthesis of various hydroxyurea (B1673989) derivatives, including cyclic and acyclic structures, has been shown to yield compounds with diverse antibacterial and cytotoxic activities, indicating the versatility of the hydroxyurea scaffold for generating novel therapeutic agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel urea derivatives, including analogues of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates with a higher probability of success, thereby accelerating the drug development process.

For instance, homology modeling and virtual screening, guided by AI, can be used to identify potential biological targets and to design inhibitors that bind to the inactive conformation of kinases, which is often a strategy to achieve higher specificity. nih.gov The integration of AI with high-throughput screening data can also help in identifying hit compounds with a higher success rate.

Elucidation of Broader Biological Target Landscape through Proteomic Approaches

A comprehensive understanding of the biological targets of this compound is fundamental to elucidating its mechanism of action and predicting its therapeutic and potential toxic effects. Chemical proteomics offers a powerful set of tools to identify the direct binding partners of a small molecule within a complex biological system.

One common technique is affinity-based protein profiling, where the compound of interest is immobilized on a solid support and used to "fish out" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. This approach can reveal not only the primary target but also a range of off-target interactions, providing a comprehensive view of the compound's biological footprint.

Another strategy is the use of activity-based protein profiling (ABPP), which employs reactive probes to covalently label the active sites of enzymes. By designing a probe based on the structure of this compound, it would be possible to identify the specific enzymes it interacts with in a cellular context. These proteomic approaches will be instrumental in validating predicted targets and discovering novel mechanisms of action.

Advanced Methodologies for Mechanistic Studies

Future research will undoubtedly employ advanced methodologies to dissect the precise molecular mechanisms by which this compound exerts its biological effects. While the general mechanism of hydroxyurea involves the inhibition of ribonucleotide reductase, the specific interactions and downstream consequences of the 2-methoxyphenyl substitution remain to be fully understood. nih.govnih.govwikipedia.org

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the binding of this compound to its target proteins. This can reveal the key molecular interactions responsible for its activity and guide the rational design of more potent and selective analogues.

Furthermore, advanced cellular and molecular biology techniques will be crucial for understanding the downstream effects of target engagement. This includes analyzing changes in gene expression, protein phosphorylation, and metabolic pathways in response to treatment with the compound. For example, investigating its effect on DNA synthesis and repair mechanisms, similar to what is known for hydroxyurea, would be a key area of study. nih.gov By combining these advanced methodologies, a complete picture of the compound's mechanism of action can be assembled, paving the way for its optimized therapeutic application.

Q & A

Q. What are the recommended synthetic routes for 1-Hydroxy-3-(2-methoxyphenyl)urea, and what parameters influence yield?

The synthesis typically involves reacting 2-methoxyaniline with an isocyanate derivative of tetrahydroquinoline under reflux conditions. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol are preferred for optimal solubility and reaction efficiency .
  • Temperature : Reflux temperatures (~78°C for ethanol) ensure sufficient energy for urea bond formation.
  • Catalysts : Acidic or basic catalysts may accelerate the reaction, though specifics depend on the isocyanate reactivity.
  • Purification : Crystallization or chromatography is critical to isolate the product with high purity. Industrial-scale synthesis may employ continuous flow reactors for scalability .

Q. How can spectroscopic techniques confirm the structure of this compound?

A multi-technique approach is recommended:

  • NMR : 1^1H and 13^{13}C NMR can identify the methoxyphenyl group (δ ~3.8 ppm for -OCH3_3) and urea NH protons (δ ~5–6 ppm).
  • IR : Stretching vibrations for urea (-NH-C=O) appear at ~1640–1680 cm1^{-1} and ~3300 cm1^{-1} for N-H bonds.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should align with the theoretical molecular weight. Cross-referencing with crystallographic data enhances validation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for hydrogen-bonding patterns?

Discrepancies often arise in hydrogen-bond geometry (e.g., bond lengths/angles). To address this:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bond motifs (e.g., D , R , or C patterns) and compare with Density Functional Theory (DFT) simulations .
  • Crystallographic Refinement : Use high-resolution X-ray data to validate computational models. Software like SHELXL refines hydrogen atom positions, reducing ambiguity between predicted and observed interactions .

Q. How can crystallographic software like SHELX determine the compound’s 3D structure and intermolecular interactions?

  • Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) are ideal.
  • Structure Solution : SHELXD solves phase problems via dual-space methods, while SHELXL refines thermal parameters and hydrogen bonding networks.
  • Validation : Check for reasonable geometry (e.g., urea bond planarity) using CIF validation tools . SHELX’s robustness in handling twinned data or high-resolution datasets makes it suitable for analyzing hydrogen-bonded supramolecular assemblies .

Q. What methodologies identify the compound’s biological targets and mechanisms of action?

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity). Urea derivatives often act as competitive inhibitors by binding active sites.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity for receptors like GPCRs.
  • Cellular Assays : Measure cytotoxicity (via MTT assays) or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines. Structural analogs with methoxyphenyl groups have shown activity against metabolic enzymes .

Notes

  • Contradiction Analysis : Always cross-validate computational models (DFT, MD) with experimental data (X-ray, NMR) to resolve ambiguities.
  • Software Tools : SHELX programs are preferred for crystallographic refinement due to their precision in handling hydrogen bonding and disorder .
  • Biological Studies : Prioritize assays that align with structural features (e.g., urea’s hydrogen-bonding capacity for enzyme inhibition).

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